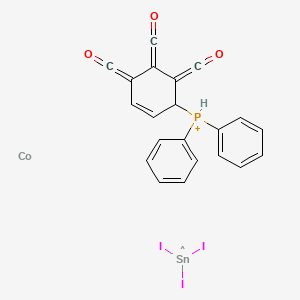
CID 78063297
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78063297” is a chemical entity with significant potential in various fields of scientific research. It is known for its unique chemical structure and properties, which make it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78063297” involves specific synthetic routes and reaction conditions. One of the methods includes the use of spiro-containing derivatives, which are synthesized through a series of chemical reactions involving specific reagents and catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity of the compound. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78063297” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
Compound “CID 78063297” has a wide range of scientific research applications:
Biology: In biological research, compound “this compound” is studied for its interactions with biological molecules and its potential as a tool for probing biological pathways.
Medicine: In medicine, it is investigated for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, compound “this compound” is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of compound “CID 78063297” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The pathways involved may include signaling cascades, enzymatic reactions, and other cellular processes. The precise mechanism of action depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Compound “CID 78063297” can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with spiro-containing derivatives and other structurally related entities .
Uniqueness: What sets compound “this compound” apart is its unique combination of chemical properties and biological activities. Its ability to undergo specific chemical reactions and interact with particular molecular targets makes it a valuable compound for various scientific research applications.
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in multiple fields of scientific research. Its unique properties and diverse applications make it a subject of ongoing interest and investigation.
Properties
Molecular Formula |
C21H14CoI3O3PSn+ |
|---|---|
Molecular Weight |
903.7 g/mol |
InChI |
InChI=1S/C21H13O3P.Co.3HI.Sn/c22-13-16-11-12-21(20(15-24)19(16)14-23)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;;;;/h1-12,21H;;3*1H;/q;;;;;+3/p-2 |
InChI Key |
MJDZVLJERKVHHE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.[Co].[Sn](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















